molecular formula C18H23N3O3 B2678212 N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280986-88-0

N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2678212
CAS No.: 1280986-88-0
M. Wt: 329.4
InChI Key: XNZAFXPEYVSLJS-UHFFFAOYSA-N
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Description

N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group, along with a formamidoethyl group attached to a hydroxyphenyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with a prop-2-yn-1-yl halide under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using a suitable amine and carboxylic acid derivative.

    Formamidoethyl Group Addition: The formamidoethyl group is attached through a formylation reaction followed by amination.

    Hydroxyphenyl Moiety Incorporation: The final step involves the coupling of the hydroxyphenyl group to the formamidoethyl moiety using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. The prop-2-yn-1-yl group may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-hydroxyphenyl)ethyl]formamide: Similar structure but lacks the piperidine ring and prop-2-yn-1-yl group.

    N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the piperidine ring and prop-2-yn-1-yl group distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

N-[2-[(4-hydroxybenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-11-21-12-7-15(8-13-21)18(24)20-10-9-19-17(23)14-3-5-16(22)6-4-14/h1,3-6,15,22H,7-13H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZAFXPEYVSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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